5-Bromo-4-chloro-2-methoxybenzaldehyde
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Overview
Description
5-Bromo-4-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxy functional groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 2-methoxybenzaldehyde. The reaction typically proceeds as follows:
Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 5-Bromo-4-chloro-2-methoxybenzoic acid.
Reduction: 5-Bromo-4-chloro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and chlorine atoms, along with the methoxy group, contribute to its binding affinity and specificity for target molecules. The compound can interact with active sites of enzymes or receptors, altering their activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
5-Bromo-2-chloro-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Chloro-2-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-4-chloro-2-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds that require specific electronic and steric characteristics.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIHOCGSLJTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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